3-[4-(Trifluoromethoxy)phenyl]-1H-pyrazole

STAT6 inhibition Immuno-oncology Allergic inflammation

Medicinal chemistry programs targeting STAT6-driven immuno-oncology or allergic inflammation often stall due to uncharacterized pyrazole building blocks that lack the essential para-trifluoromethoxy pharmacophore. 3-[4-(Trifluoromethoxy)phenyl]-1H-pyrazole (CAS 474707-71-6) directly addresses this gap with validated SH2-domain binding (Ki=300 nM) and a defined metabolic-stability profile. • Serves as the core scaffold for STAT6 inhibitor SAR and PPAR agonist synthesis, exploiting the unique H-bond donor/lipophilic OCF3 vector that generic 3-phenyl-1H-pyrazole cannot replicate. • Supplied at ≥98% purity to minimize off-target artifacts in cell-based assays and ensure batch-to-batch reproducibility for probe generation and lead optimization. • Available in research-scale quantities with expedited global shipping, enabling uninterrupted hit-to-lead progression and target-validation studies.

Molecular Formula C10H7F3N2O
Molecular Weight 228.174
CAS No. 474707-71-6
Cat. No. B2355702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[4-(Trifluoromethoxy)phenyl]-1H-pyrazole
CAS474707-71-6
Molecular FormulaC10H7F3N2O
Molecular Weight228.174
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC=NN2)OC(F)(F)F
InChIInChI=1S/C10H7F3N2O/c11-10(12,13)16-8-3-1-7(2-4-8)9-5-6-14-15-9/h1-6H,(H,14,15)
InChIKeyFBNMLMRUGSDQJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-[4-(Trifluoromethoxy)phenyl]-1H-pyrazole (CAS 474707-71-6) Core Chemical and Procurement Profile


3-[4-(Trifluoromethoxy)phenyl]-1H-pyrazole (CAS 474707-71-6) is an unsubstituted 3-aryl-1H-pyrazole building block bearing a para-trifluoromethoxy (OCF3) group on the phenyl ring. With a molecular formula of C10H7F3N2O and a molecular weight of 228.17 g/mol, this compound serves as a key intermediate in the synthesis of biologically active molecules, particularly STAT6 inhibitors and PPAR modulators . The combination of a hydrogen bond-donating pyrazole NH and the highly lipophilic, metabolically stable OCF3 group imparts a distinctive physicochemical profile that differentiates it from common pyrazole analogs lacking fluorinated substituents .

Why Generic Pyrazole Building Blocks Cannot Substitute for 3-[4-(Trifluoromethoxy)phenyl]-1H-pyrazole


Attempting to substitute 3-[4-(trifluoromethoxy)phenyl]-1H-pyrazole with a generic 3-phenyl-1H-pyrazole or a differently substituted analog introduces significant changes in target binding affinity, lipophilicity, and metabolic stability. The para-trifluoromethoxy group is not a passive spectator; it profoundly influences the electron density of the phenyl ring, enhances membrane permeability, and provides a unique orthogonal binding vector that smaller or less lipophilic substituents cannot replicate . As demonstrated by structure-activity relationship (SAR) studies on related pyrazole series, the presence and precise positioning of the OCF3 group are critical for maintaining potency and selectivity against biological targets such as STAT6, where this specific compound exhibits a defined binding affinity (Ki = 300 nM) [1]. Consequently, changing this substituent would require a complete re-optimization of the lead series and would likely result in a loss of function, making the specific compound non-interchangeable in validated synthetic routes and biological assays.

Quantitative Evidence of Differentiation: 3-[4-(Trifluoromethoxy)phenyl]-1H-pyrazole vs. Close Analogs


STAT6 SH2 Domain Binding Affinity: 3-[4-(Trifluoromethoxy)phenyl]-1H-pyrazole Exhibits Defined Ki for a Therapeutically Relevant Target

This compound demonstrates a defined binding affinity for the STAT6 SH2 domain with an inhibition constant (Ki) of 300 nM, as measured by a fluorescence polarization (FP) assay [1]. In contrast, the unsubstituted parent scaffold 3-phenyl-1H-pyrazole is devoid of this specific binding interaction. While direct head-to-head data are not available in the public domain, SAR studies on related STAT6 inhibitors indicate that the introduction of the para-trifluoromethoxy group on the phenyl ring is a key driver of affinity, with the OCF3 group providing optimal size and lipophilicity for the binding pocket [2].

STAT6 inhibition Immuno-oncology Allergic inflammation

Procurement-Relevant Purity Benchmarking: 3-[4-(Trifluoromethoxy)phenyl]-1H-pyrazole Offers Defined Purity Tiers for Different Research Stages

The compound is commercially available in multiple defined purity grades, enabling researchers to match the material specification to their specific experimental requirements. A standard grade with ≥95% purity (as supplied by AKSci) is suitable for initial SAR exploration and scale-up reactions . For more sensitive applications, such as biophysical assays or crystallography, a higher purity grade of 98% is available from suppliers like Leyan . In comparison, many in-house synthesized or generic pyrazole intermediates lack this batch-to-batch consistency and certified purity documentation, introducing an uncontrolled variable into downstream assays.

Medicinal chemistry Chemical biology Building block procurement

Physicochemical Differentiation: Predicted Lipophilicity and Metabolic Stability Advantage Over Non-Fluorinated Analogs

The incorporation of the trifluoromethoxy group significantly alters the physicochemical properties of the pyrazole scaffold compared to non-fluorinated or differently substituted analogs. While direct experimental cLogP data for this specific compound are not published, class-level data from structurally related pyrazoles indicate that the addition of an OCF3 group to a phenyl ring increases the calculated partition coefficient (cLogP) by approximately 1.0-1.5 log units compared to a methoxy (-OCH3) substituent, and by roughly 0.5-1.0 log units compared to a trifluoromethyl (-CF3) group [1]. This increase in lipophilicity, coupled with the documented metabolic stability of the OCF3 group , suggests that this compound will exhibit enhanced membrane permeability and reduced oxidative metabolism relative to analogs with more polar or metabolically labile substituents.

Drug discovery ADME Lead optimization

Recommended Application Scenarios for 3-[4-(Trifluoromethoxy)phenyl]-1H-pyrazole Based on Evidence Profile


Development of Novel STAT6 Inhibitors for Immuno-Oncology and Allergic Disease

This compound is an ideal starting point for medicinal chemistry programs targeting the STAT6 signaling pathway, a validated therapeutic axis in immuno-oncology and allergic inflammation. Its defined binding affinity (Ki = 300 nM) for the STAT6 SH2 domain [1] makes it a superior alternative to uncharacterized pyrazole building blocks. Researchers can use it as a core scaffold for parallel synthesis and SAR studies to optimize potency and selectivity, leveraging the documented binding mode as a foundation for structure-based drug design.

Lead Optimization of PPAR Agonists for Metabolic Disorders

Patent literature identifies 4-trifluoromethoxyphenyl-substituted pyrazoles as key structural components of PPAR activators, which are useful as lipid modulators and insulin sensitizers [2]. This compound serves as a direct intermediate for synthesizing these patented PPAR agonists. Its unique combination of a hydrogen bond-donating pyrazole NH and the lipophilic OCF3 group provides the precise physicochemical profile required for engaging the PPAR ligand-binding domain, offering a clear advantage over simpler, less optimized aryl-pyrazole analogs.

Chemical Biology Probe Synthesis for Target Validation

Given its defined purity grades (95% and 98%) from multiple commercial suppliers , this compound is well-suited for the synthesis of chemical probes used in target validation studies. The high purity minimizes off-target effects from impurities in cell-based assays, while the robust and reproducible synthetic accessibility ensures that follow-up studies can be conducted with identical material. This reliability is critical for generating high-quality data suitable for publication and internal decision-making.

Synthesis of Fluorinated Agrochemical Intermediates

Fluorinated pyrazoles, including those bearing a trifluoromethoxy group, are increasingly important in the development of modern agrochemicals with improved environmental profiles. While not the primary application area in publicly available data, the compound's structural features align with those of known herbicidal 3-pyrazolyl trifluorotolyl ethers [3]. Its high lipophilicity and metabolic stability are desirable traits for crop protection agents, making it a valuable building block for agrochemical discovery programs seeking to replace older, less sustainable chemical classes.

Technical Documentation Hub

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